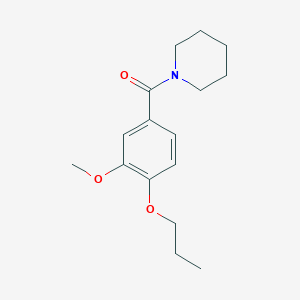
1-(3-methoxy-4-propoxybenzoyl)piperidine
描述
1-(3-methoxy-4-propoxybenzoyl)piperidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPP belongs to the class of piperidine-based compounds, which have been extensively studied for their pharmacological properties. In
作用机制
The mechanism of action of 1-(3-methoxy-4-propoxybenzoyl)piperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. 1-(3-methoxy-4-propoxybenzoyl)piperidine has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and differentiation. 1-(3-methoxy-4-propoxybenzoyl)piperidine also modulates the activity of the protein kinase C (PKC) pathway, which is involved in learning and memory.
Biochemical and Physiological Effects
1-(3-methoxy-4-propoxybenzoyl)piperidine has been shown to have various biochemical and physiological effects in the brain. Studies have shown that 1-(3-methoxy-4-propoxybenzoyl)piperidine can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-(3-methoxy-4-propoxybenzoyl)piperidine has also been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory.
实验室实验的优点和局限性
1-(3-methoxy-4-propoxybenzoyl)piperidine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 1-(3-methoxy-4-propoxybenzoyl)piperidine is also highly soluble in water, which makes it suitable for in vitro experiments. However, 1-(3-methoxy-4-propoxybenzoyl)piperidine has some limitations as well. It is a relatively large molecule, which makes it difficult to penetrate the blood-brain barrier. This limits its potential as a therapeutic agent for diseases of the central nervous system.
未来方向
There are several future directions for the study of 1-(3-methoxy-4-propoxybenzoyl)piperidine. One direction is to explore the potential of 1-(3-methoxy-4-propoxybenzoyl)piperidine as a therapeutic agent for other diseases such as Parkinson's disease and Huntington's disease. Another direction is to investigate the mechanism of action of 1-(3-methoxy-4-propoxybenzoyl)piperidine in more detail, to better understand its pharmacological properties. Finally, future studies could focus on developing analogs of 1-(3-methoxy-4-propoxybenzoyl)piperidine that have improved pharmacological properties, such as better blood-brain barrier penetration.
Conclusion
In conclusion, 1-(3-methoxy-4-propoxybenzoyl)piperidine is a promising compound that has potential as a therapeutic agent in various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its scientific research applications. 1-(3-methoxy-4-propoxybenzoyl)piperidine has several biochemical and physiological effects in the brain, and its mechanism of action is believed to involve the modulation of various signaling pathways. Although 1-(3-methoxy-4-propoxybenzoyl)piperidine has some limitations, future studies could focus on developing analogs of 1-(3-methoxy-4-propoxybenzoyl)piperidine with improved pharmacological properties.
科学研究应用
1-(3-methoxy-4-propoxybenzoyl)piperidine has been studied extensively for its potential as a therapeutic agent in various diseases. One of the most promising applications of 1-(3-methoxy-4-propoxybenzoyl)piperidine is in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that 1-(3-methoxy-4-propoxybenzoyl)piperidine can inhibit the aggregation of beta-amyloid, a protein that is implicated in the pathogenesis of Alzheimer's disease. 1-(3-methoxy-4-propoxybenzoyl)piperidine has also been shown to have neuroprotective properties, which can prevent neuronal death in the brain.
属性
IUPAC Name |
(3-methoxy-4-propoxyphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-11-20-14-8-7-13(12-15(14)19-2)16(18)17-9-5-4-6-10-17/h7-8,12H,3-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHISIWGFKGUXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)N2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-4-propoxybenzoyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4673366.png)
![4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide](/img/structure/B4673377.png)
![methyl [1,6,7-trimethyl-8-(2-methylphenyl)-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4673383.png)
![5-[4-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4673391.png)
![2-{1-benzyl-4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4673393.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4673410.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4673420.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4673432.png)
![3-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4673441.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4673442.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4673446.png)
![2-{[4-(allylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B4673453.png)
![3-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B4673459.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4673467.png)